10-(4-ethylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
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Overview
Description
10-(4-Ethylphenyl)-5H,6H,7H,8H,9H,10H,11H-Indeno[1,2-b]quinoline-9,11-dione is a complex organic compound belonging to the indenoquinoline family This compound is characterized by its unique structure, which includes an indenoquinoline core fused with a quinoline ring and substituted with an ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-(4-ethylphenyl)-5H,6H,7H,8H,9H,10H,11H-indeno[1,2-b]quinoline-9,11-dione typically involves a multi-component reaction. One efficient method involves the reaction of aromatic aldehydes, indan-1,3-dione, dimedone, and ammonium acetate in the presence of a heterogeneous catalyst such as copper oxide supported on zeolite-Y. The reaction is carried out in ethanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to make the process more sustainable .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Formation of quinoline derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
10-(4-Ethylphenyl)-5H,6H,7H,8H,9H,10H,11H-Indeno[1,2-b]quinoline-9,11-dione has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, particularly against human cancer cell lines such as HeLa, LS180, MCF-7, and Jurkat.
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound’s ability to interact with various biological targets makes it useful in studying cellular pathways and mechanisms.
Industrial Chemistry:
Mechanism of Action
The mechanism of action of 10-(4-ethylphenyl)-5H,6H,7H,8H,9H,10H,11H-indeno[1,2-b]quinoline-9,11-dione involves its interaction with cellular targets, leading to antiproliferative effects. The compound is believed to induce apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase enzymes, which are crucial for DNA replication and cell division . Additionally, the presence of electron-withdrawing groups on the imidazole ring enhances its antiproliferative potential.
Comparison with Similar Compounds
Indeno[1,2-b]quinoline-9,11-dione: A simpler analog without the ethylphenyl substitution.
Acridine-1,8-dione: Another quinoline derivative with different substitution patterns.
Quinoline-3-carbonitrile: A quinoline derivative with a nitrile group.
Uniqueness: 10-(4-Ethylphenyl)-5H,6H,7H,8H,9H,10H,11H-Indeno[1,2-b]quinoline-9,11-dione stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its biological activity and make it a valuable compound for various applications in medicinal and material sciences.
Properties
Molecular Formula |
C24H21NO2 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
10-(4-ethylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione |
InChI |
InChI=1S/C24H21NO2/c1-2-14-10-12-15(13-11-14)20-21-18(8-5-9-19(21)26)25-23-16-6-3-4-7-17(16)24(27)22(20)23/h3-4,6-7,10-13,20,25H,2,5,8-9H2,1H3 |
InChI Key |
JLVMMVLYPFSJMT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)C5=CC=CC=C54 |
Origin of Product |
United States |
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